molecular formula C20H18N2O3 B2975328 2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione CAS No. 1025581-08-1

2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2975328
CAS No.: 1025581-08-1
M. Wt: 334.375
InChI Key: YSZMFKZQRYQCAB-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines an indane-1,3-dione core with a substituted phenyl group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione typically involves multiple steps:

    Formation of the Indane-1,3-dione Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indane-1,3-dione structure.

    Substitution Reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions, where the indane-1,3-dione reacts with substituted benzene derivatives.

    Aza-Methoxy-Methylvinyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic compounds, and strong acids or bases.

Major Products Formed

Scientific Research Applications

2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors, dyes, and photoinitiators for polymerization.

Mechanism of Action

The mechanism by which 2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with a simpler structure, used in similar applications but with different reactivity and properties.

    Indanone: Another related compound, known for its use in the synthesis of biologically active molecules and advanced materials.

Uniqueness

2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications in various fields of research and industry.

Properties

IUPAC Name

3-hydroxy-2-[N-[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]-C-methylcarbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-12(22-25-3)14-8-10-15(11-9-14)21-13(2)18-19(23)16-6-4-5-7-17(16)20(18)24/h4-11,23H,1-3H3/b21-13?,22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFRSZKVCDCNQA-DIVGEKNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.